molecular formula C12H20N4O B11744273 4-(piperidine-1-carbonyl)-1-propyl-1H-pyrazol-3-amine

4-(piperidine-1-carbonyl)-1-propyl-1H-pyrazol-3-amine

Cat. No.: B11744273
M. Wt: 236.31 g/mol
InChI Key: JNRXNWCDGDEIDU-UHFFFAOYSA-N
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Description

4-(Piperidine-1-carbonyl)-1-propyl-1H-pyrazol-3-amine is an organic compound that features a piperidine ring, a pyrazole ring, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperidine-1-carbonyl)-1-propyl-1H-pyrazol-3-amine typically involves the formation of the piperidine and pyrazole rings followed by their coupling. One common method involves the reaction of piperidine with a suitable carbonyl compound to form the piperidine-1-carbonyl intermediate. This intermediate is then reacted with a propyl-substituted pyrazole under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as hydrogenation, cyclization, and purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidine-1-carbonyl)-1-propyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-(Piperidine-1-carbonyl)-1-propyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(piperidine-1-carbonyl)-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperidine-1-carboxamide and piperidine-1-carbonyl chloride share structural similarities.

    Pyrazole derivatives: Compounds such as 1-phenyl-3-methyl-1H-pyrazol-5-amine and 1-propyl-3-methyl-1H-pyrazol-5-amine are structurally related.

Uniqueness

4-(Piperidine-1-carbonyl)-1-propyl-1H-pyrazol-3-amine is unique due to its specific combination of piperidine and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H20N4O

Molecular Weight

236.31 g/mol

IUPAC Name

(3-amino-1-propylpyrazol-4-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C12H20N4O/c1-2-6-16-9-10(11(13)14-16)12(17)15-7-4-3-5-8-15/h9H,2-8H2,1H3,(H2,13,14)

InChI Key

JNRXNWCDGDEIDU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)N)C(=O)N2CCCCC2

Origin of Product

United States

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